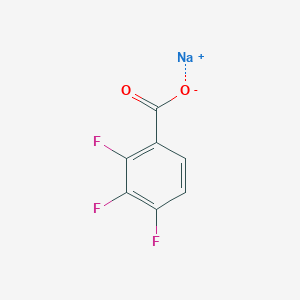

Sodium 2,3,4-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2.Na/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIOVCZZRCWAHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660130 | |

| Record name | Sodium 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402955-41-3 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402955413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium 2,3,4-trifluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2,3,4-trifluorobenzoyl moiety, and its corresponding sodium salt, Sodium 2,3,4-trifluorobenzoate, have emerged as valuable building blocks in the synthesis of complex organic molecules. The unique electronic properties conferred by the three fluorine atoms on the aromatic ring significantly influence the reactivity, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1]

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Synthesis of this compound: From Precursor to Final Product

The synthesis of this compound is a two-step process that begins with the formation of its parent acid, 2,3,4-trifluorobenzoic acid, followed by a straightforward neutralization reaction.

Part 1: Synthesis of 2,3,4-Trifluorobenzoic Acid

The most common laboratory and industrial synthesis of 2,3,4-trifluorobenzoic acid involves the carboxylation of 1,2,3-trifluorobenzene. This reaction typically proceeds via an organometallic intermediate.

Conceptual Workflow for the Synthesis of 2,3,4-Trifluorobenzoic Acid

Caption: Synthesis of 2,3,4-Trifluorobenzoic Acid.

Experimental Protocol: Synthesis of 2,3,4-Trifluorobenzoic Acid from 1,2,3-Trifluorobenzene

This protocol is a representative example based on established organometallic chemistry principles. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Formation of the Organometallic Reagent: 1,2,3-Trifluorobenzene is dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). An organolithium reagent, such as n-butyllithium, is added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the lithiated intermediate.

-

Carboxylation: The reaction mixture is then treated with an excess of solid carbon dioxide (dry ice), which has been crushed into a powder. The dry ice is added portion-wise, ensuring the temperature does not rise significantly.

-

Quenching and Acidification: After the addition of carbon dioxide is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of water. The resulting mixture is acidified with a dilute solution of a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

Extraction and Purification: The aqueous layer is extracted several times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4-trifluorobenzoic acid.[2] Further purification can be achieved by recrystallization from a suitable solvent system.

Part 2: Synthesis of this compound

The conversion of 2,3,4-trifluorobenzoic acid to its sodium salt is a classic acid-base neutralization.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: 2,3,4-Trifluorobenzoic acid is dissolved in a minimal amount of a suitable solvent, such as ethanol or a water/ethanol mixture, with gentle warming if necessary.

-

Neutralization: A stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, dissolved in water is added dropwise to the stirred solution of the acid. The pH of the solution can be monitored to ensure complete neutralization (pH ~7).

-

Isolation: The resulting sodium salt may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure to yield the solid product.

-

Purification and Drying: The solid this compound is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material, and then dried under vacuum to a constant weight.

Physicochemical Properties of this compound and its Precursor

The properties of this compound and its parent acid are crucial for their handling, storage, and application in synthesis.

| Property | 2,3,4-Trifluorobenzoic Acid | This compound |

| CAS Number | 61079-72-9 | 123753-39-9 |

| Molecular Formula | C₇H₃F₃O₂ | C₇H₂F₃NaO₂ |

| Molecular Weight | 176.09 g/mol | 198.07 g/mol |

| Appearance | White to off-white crystalline solid[3] | White solid (presumed) |

| Melting Point | 140-142 °C[4] | Data not readily available |

| Boiling Point | 245.3 °C at 760 mmHg[4] | Data not readily available |

| pKa | 2.87 ± 0.10 (Predicted)[4] | Not applicable |

| Solubility | Soluble in DMSO and Methanol.[4] Limited solubility in water.[3] | Expected to be soluble in water and polar protic solvents.[1][5] |

Spectroscopic Data

While specific spectral data for this compound is not widely published, the following provides data for the parent acid, which is instrumental in its characterization.

-

¹H NMR (2,3,4-Trifluorobenzoic Acid): The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine coupling.

-

¹³C NMR (2,3,4-Trifluorobenzoic Acid): The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling.[6][7]

-

¹⁹F NMR (2,3,4-Trifluorobenzoic Acid): The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern, with distinct signals expected for each of the three fluorine atoms, showing coupling to each other and to the aromatic protons.[8]

-

FTIR (2,3,4-Trifluorobenzoic Acid): The infrared spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations.[9][10]

Upon conversion to the sodium salt, the broad O-H stretch in the FTIR spectrum will disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate anion. In the NMR spectra, the chemical shifts of the aromatic protons and carbons will be influenced by the change from a carboxylic acid to a carboxylate group.

Applications in Drug Development and Research

The 2,3,4-trifluorobenzoyl moiety is a valuable pharmacophore in drug discovery. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[11][12]

While a marketed drug with the exact 2,3,4-trifluorobenzoyl structure is not prominently documented, the closely related migraine medication, Atogepant , which contains a 2,3,6-trifluorophenyl group, highlights the importance of this substitution pattern.[13][14] The synthesis of Atogepant involves the coupling of a complex amine with a carboxylic acid fragment containing the trifluorinated phenyl ring, underscoring the utility of such building blocks in constructing highly functionalized drug candidates.[14]

This compound and its parent acid are key intermediates for the synthesis of a variety of organic compounds, including:

-

Pharmaceuticals: As precursors to active pharmaceutical ingredients (APIs) where the trifluorobenzoyl group is a key structural element.

-

Agrochemicals: In the development of novel pesticides and herbicides.

-

Advanced Materials: For the synthesis of fluorinated polymers and other high-performance materials.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

In case of exposure:

In the event of a fire, use extinguishing media appropriate for the surrounding environment. Combustion may produce toxic fumes of carbon dioxide, carbon monoxide, hydrogen fluoride, and sodium oxides.[17]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the trifluorinated phenyl ring, make it an attractive component in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of fluorinated compounds like this compound will undoubtedly lead to further innovations and advancements across various scientific disciplines.

References

- 1. echemi.com [echemi.com]

- 2. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. healthchems.lookchem.com [healthchems.lookchem.com]

- 5. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jelsciences.com [jelsciences.com]

- 13. benchchem.com [benchchem.com]

- 14. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

"Sodium 2,3,4-trifluorobenzoate" CAS number and structure

An In-depth Technical Guide to Sodium 2,3,4-trifluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a fluorinated aromatic carboxylate that serves as a critical building block in advanced chemical synthesis. While seemingly a simple molecule, the strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and steric properties. These characteristics make it a highly valuable precursor, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the utility of this compound opens avenues for creating novel molecular architectures with enhanced properties. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this compound indispensable tools in the optimization of pharmaceutical candidates.[1][2] This guide provides a comprehensive overview of its chemical identity, a logical synthetic approach, its applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the sodium salt of 2,3,4-trifluorobenzoic acid.

CAS Number: 402955-41-3[3] Molecular Formula: C₇H₂F₃NaO₂[4] Molecular Weight: 198.07 g/mol [4]

The structure consists of a benzoate anion with fluorine substituents at the 2, 3, and 4 positions of the benzene ring, neutralized by a sodium cation.

Caption: Chemical structure of this compound.

A summary of its key properties, along with those of its parent acid, is presented below for practical laboratory use.

| Property | This compound | 2,3,4-Trifluorobenzoic Acid (Parent Acid) | Reference |

| CAS Number | 402955-41-3 | 61079-72-9 | [3][5] |

| Appearance | White to off-white solid | White to almost white powder/crystal | [6][7] |

| Molecular Formula | C₇H₂F₃NaO₂ | C₇H₃F₃O₂ | [4][8] |

| Molecular Weight | 198.07 g/mol | 176.09 g/mol | [4][8] |

| Melting Point | Not specified | 140-142 °C | |

| Storage Temperature | 2-8°C or Room Temperature | Room Temperature | [4][9] |

| SMILES String | C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | OC(=O)c1ccc(F)c(F)c1F | [10] |

Synthesis and Mechanistic Rationale

This compound is readily prepared from its parent acid, 2,3,4-trifluorobenzoic acid. The synthesis of the parent acid is the critical upstream process. While multiple specific industrial routes exist, a common and logical laboratory-scale approach involves the ortho-lithiation and subsequent carboxylation of 1,2,3-trifluorobenzene. The final step is a simple acid-base neutralization.

The choice of this synthetic pathway is dictated by the directing effects of the fluorine substituents. Fluorine is an ortho-, para- director in electrophilic aromatic substitution but an ortho-director for metallation due to its inductive effect and ability to coordinate with the lithium cation.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 2,3,4-Trifluorobenzoic Acid

-

Inert Atmosphere Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The system is maintained under a positive pressure of nitrogen.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Starting Material: 1,2,3-Trifluorobenzene is added to the cooled THF.

-

Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1-2 hours at this temperature.

-

Causality: n-BuLi is a strong base that deprotonates the most acidic proton on the aromatic ring. The inductive effects of the three adjacent fluorine atoms make the proton at the C4 position the most susceptible to abstraction, leading to the desired lithiated intermediate.

-

-

Carboxylation: The reaction mixture is poured over an excess of crushed dry ice (solid CO₂) or dry CO₂ gas is bubbled through the solution.

-

Causality: The highly nucleophilic carbanion of the organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

-

Quench and Isolation: The reaction is allowed to warm to room temperature. An aqueous solution of hydrochloric acid (HCl) is added to protonate the carboxylate and neutralize any remaining base.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to yield pure 2,3,4-trifluorobenzoic acid.

Step 2: Preparation of this compound

-

Dissolution: The purified 2,3,4-trifluorobenzoic acid is dissolved in ethanol or water.

-

Neutralization: A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dissolved in water is added slowly with stirring.

-

Isolation: The solvent is removed in vacuo to yield this compound as a solid. The product can be washed with a non-polar solvent like diethyl ether to remove any unreacted acid and dried.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for introducing the 2,3,4-trifluorobenzoyl moiety into larger, more complex molecules.[11] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1][12]

Key Advantages of Fluorine Incorporation:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[13]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as amines. This allows for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target binding.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets. Its unique electronic properties can alter the conformation of a molecule, locking it into a bioactive conformation that binds more tightly to its target receptor or enzyme.[12]

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[14]

Specific Synthetic Applications:

-

Amide Formation: The parent acid, 2,3,4-trifluorobenzoic acid, readily undergoes coupling reactions with amines (using standard coupling agents like EDC/HOBt or by conversion to an acid chloride) to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other complex organic molecules.[11]

-

Suzuki Coupling: As an aromatic halide derivative, related compounds can participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This enables the formation of carbon-carbon bonds, a critical step in building the carbon skeleton of many pharmaceuticals and agrochemicals.[11]

-

Heterocyclic Synthesis: It serves as a precursor for creating novel heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[11]

Safety and Handling

While this compound itself has limited specific toxicology data, the properties of its parent acid, 2,3,4-trifluorobenzoic acid, provide a strong basis for handling protocols.

-

Hazard Classifications: 2,3,4-Trifluorobenzoic acid is classified as an irritant.

-

Personal Protective Equipment (PPE): When handling this compound (especially the parent acid), appropriate PPE is mandatory. This includes:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Use in a well-ventilated area or a chemical fume hood. A dust mask (type N95) is recommended when handling the powder.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical salt; it is an enabling tool for advanced molecular engineering. Its trifluorinated phenyl ring provides a pre-packaged set of desirable properties that can be strategically imparted to target molecules. For scientists in drug discovery and development, this compound represents a reliable and effective intermediate for modulating the physicochemical and pharmacokinetic profiles of new chemical entities. A firm grasp of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 402955-41-3 [chemicalbook.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]

- 7. 2,3,4-Trifluorobenzoic Acid | 61079-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Benzoic acid, 2,4,5-trifluoro-, sodium salt (1:1) | C7H2F3NaO2 | CID 23698873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. innospk.com [innospk.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium 2,3,4-trifluorobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Sodium 2,3,4-trifluorobenzoate, a compound of increasing interest in pharmaceutical and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles of solubility with practical, field-proven experimental methodologies, this guide empowers researchers to effectively utilize this compound in their applications.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic organic salt that is finding growing application in various fields, including as a building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of three fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, pKa, and intermolecular interactions, thereby influencing its behavior in different chemical environments.

A critical physicochemical property governing the utility of any compound in solution-based applications is its solubility. For drug development professionals, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. In the realm of materials science, controlling the solubility of precursors is essential for processes such as crystal engineering and thin-film deposition. This guide, therefore, addresses the pressing need for a deeper understanding of the solubility of this compound in organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" provides a foundational, albeit simplified, approach to predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

The Molecular Structure and Its Implications

This compound is an ionic compound, dissociating in solution into a sodium cation (Na⁺) and a 2,3,4-trifluorobenzoate anion. The solubility will be dictated by the ability of the solvent molecules to solvate these two ions.

The 2,3,4-trifluorobenzoate anion possesses several key features that influence its interactions with solvents:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Carboxylate Group (-COO⁻): This is a highly polar and ionic functional group capable of strong ion-dipole interactions and hydrogen bonding (as an acceptor).

-

Fluorine Substituents: Fluorine is the most electronegative element, and the three C-F bonds are highly polarized. This introduces several effects:

-

Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the parent carboxylic acid (2,3,4-trifluorobenzoic acid) and delocalizes the negative charge on the carboxylate anion.

-

Dipole Moment: The trifluorinated benzene ring will have a significant dipole moment, influencing its interaction with polar solvents.

-

Hydrophobicity/Lipophilicity: While the C-F bond is polar, the overall effect of fluorination on a molecule's solubility is complex. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.

-

Solvent Classification and Predicted Solubility

Based on these structural features, we can predict the likely solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating both the sodium cation and the carboxylate anion through ion-dipole interactions and hydrogen bonding. Therefore, high solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through their lone pairs of electrons (on oxygen or nitrogen atoms). Their ability to solvate the trifluorobenzoate anion will depend on the solvent's polarity and size. Moderate to high solubility is anticipated, with solvents having higher dielectric constants generally being more effective.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot effectively solvate ions. The energetic cost of breaking the ionic lattice of this compound would not be compensated by weak van der Waals interactions with the solvent. Consequently, low to negligible solubility is expected in nonpolar solvents.

Quantitative Solubility Data: A Comparative Analysis

Table 1: Predicted and Comparative Solubility of Benzoate Salts

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale and Comparative Insights |

| Methanol | Polar Protic | High | Benzoic acid is highly soluble in methanol. The ionic nature of the sodium salt and the polarity of the trifluorobenzoate anion should enhance solubility. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's ability to hydrogen bond and its polarity make it a good solvent for polar and ionic compounds. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a good solvent for many organic salts. It can effectively solvate the sodium cation and interact with the polar regions of the anion. |

| Ethyl Acetate | Polar Aprotic | Moderate | Less polar than acetone, but should still provide a reasonable degree of solvation for the trifluorobenzoate anion. |

| Dichloromethane | Moderately Polar Aprotic | Low to Moderate | While it has a dipole moment, its ability to solvate ions is limited compared to more polar aprotic solvents. |

| Toluene | Nonpolar | Very Low | The nonpolar nature of toluene makes it a poor solvent for ionic compounds. |

| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane will not effectively solvate the ions of the salt. |

Note: These are qualitative predictions. Actual quantitative values must be determined experimentally.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to perform a preliminary experiment to confirm that equilibrium is reached within this timeframe by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles.

-

Accurately weigh the filtered solution to determine its mass.

-

For analysis by HPLC or UV-Vis, prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior. This guide has provided a detailed theoretical framework for anticipating its solubility in various solvent classes and a robust, step-by-step experimental protocol for its precise determination. By leveraging the insights and methodologies presented herein, researchers, scientists, and drug development professionals can confidently and effectively incorporate this compound into their research and development endeavors. The generation of experimental data using the provided protocol will be a valuable contribution to the scientific community.

A Guide to Sodium 2,3,4-Trifluorobenzoate: A Strategic Building Block in Modern Medicinal Chemistry

This technical guide provides an in-depth analysis of sodium 2,3,4-trifluorobenzoate, a pivotal building block for medicinal chemists. We will explore its synthesis, physicochemical properties, and diverse applications in the construction of complex pharmaceutical agents. The strategic incorporation of the 2,3,4-trifluorobenzoyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this reagent an invaluable tool in the drug discovery pipeline.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Specifically, strategic fluorination can:

-

Enhance Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable positions, fluorine can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[3]

-

Modulate Lipophilicity: The incorporation of fluorine atoms can increase a molecule's lipophilicity, which can improve its permeability across biological membranes.[3][4]

-

Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing a compound's ionization state and solubility.[4]

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1]

Within the arsenal of fluorinated reagents, this compound and its parent acid serve as versatile scaffolds for introducing a trifluorinated phenyl ring into target molecules.[5][6]

Physicochemical Properties and Synthesis

This compound is the sodium salt of 2,3,4-trifluorobenzoic acid. It is typically supplied as a white to off-white solid.[7] The presence of three electron-withdrawing fluorine atoms on the benzene ring makes the parent acid more acidic than benzoic acid.[4]

| Property | Value | Reference |

| CAS Number | 402955-41-3 | [8][9] |

| Molecular Formula | C₇H₂F₃NaO₂ | [9] |

| Molecular Weight | 198.07 g/mol | [9] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [7][9] |

| Parent Acid | 2,3,4-Trifluorobenzoic Acid (CAS: 61079-72-9) | [5][10] |

Synthesis from 2,3,4-Trifluorobenzoic Acid

The sodium salt is readily prepared by neutralizing 2,3,4-trifluorobenzoic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent.

-

Dissolution: Dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol or water.

-

Neutralization: Slowly add a stoichiometric amount (1.0 eq) of aqueous sodium hydroxide or sodium bicarbonate solution while stirring.

-

Monitoring: Monitor the pH of the solution until it reaches neutral (pH ~7).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting white solid under vacuum to yield this compound.

Core Synthetic Applications in Medicinal Chemistry

The true utility of this compound lies in its versatility as a synthetic intermediate.[4][5] The carboxylate can be readily converted to its acid form in situ or used directly in certain coupling reactions. Its parent acid, 2,3,4-trifluorobenzoic acid, is instrumental in forming key linkages common in pharmaceutical agents.[6]

Amide Bond Formation

The formation of amides is a cornerstone of medicinal chemistry. The 2,3,4-trifluorobenzoyl moiety is frequently incorporated as an amide to modulate the properties of a lead compound.

Caption: Workflow for amide bond formation.

-

Activation: In an inert atmosphere (N₂ or Ar), dissolve 2,3,4-trifluorobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.[11]

Causality Insight: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization for chiral amines. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the trifluorinated ring, particularly with the activating carboxylate group, facilitates nucleophilic aromatic substitution. The fluorine atom at the C4 position is the most susceptible to displacement.

-

Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 2-chloro-4-iodoaniline, 1.1 eq), and a strong, non-nucleophilic base like lithium amide (LiNH₂) in a dry polar aprotic solvent such as THF.[4]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 35 ± 10 °C) until the reaction is complete, as indicated by TLC or LC-MS.[4] The reaction may require heating to 50-60 °C for several hours.[4]

-

Quenching: Carefully quench the reaction by diluting with a solvent like acetonitrile and then adding an aqueous acid solution (e.g., 35% HCl).[4]

-

Isolation: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purification: Purify the residue by column chromatography or recrystallization.

Causality Insight: The use of a strong base and a polar aprotic solvent is crucial. The base deprotonates the nucleophile, increasing its reactivity, while the solvent stabilizes the charged intermediate (Meisenheimer complex) formed during the S_NAr reaction, lowering the activation energy.

Impact of the 2,3,4-Trifluorobenzoyl Moiety on Drug Properties

The introduction of the 2,3,4-trifluorobenzoyl group is a strategic decision aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Impact of the trifluorobenzoyl moiety on drug properties.

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to enzymatic cleavage. Placing the trifluorobenzoyl group at a known site of metabolism can effectively shield the molecule from degradation, enhancing its in vivo half-life.[3]

-

Lipophilicity and Bioavailability: The trifluoromethyl group is known to significantly increase lipophilicity.[3] This modification can improve a drug's ability to cross lipid bilayers, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[3]

-

Target Engagement: The electron density distribution of the trifluorinated ring can lead to unique and favorable interactions with amino acid residues in the target protein's binding pocket, potentially increasing the drug's potency and selectivity.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular engineering in drug discovery.[6] Its utility in robust synthetic transformations like amide coupling and S_NAr reactions, combined with the profound and beneficial impact of the 2,3,4-trifluorobenzoyl moiety on the pharmacokinetic and pharmacodynamic properties of a molecule, solidifies its role as a high-value building block.[1][5] Researchers and drug development professionals can leverage this compound to accelerate the design and synthesis of novel therapeutics with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]

- 8. This compound | 402955-41-3 [chemicalbook.com]

- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Sodium 2,3,4-Trifluorobenzoate: A Versatile Precursor for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the applications of Sodium 2,3,4-Trifluorobenzoate in modern organic synthesis. While often utilized interchangeably with its parent acid, this salt form offers distinct advantages in specific synthetic contexts, particularly in decarboxylative transformations. We will delve into its role as a key building block for complex fluorinated molecules, its utility in generating reactive intermediates, and its application in cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering both mechanistic insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated compounds highly sought after.[1] this compound, the sodium salt of 2,3,4-trifluorobenzoic acid, serves as a valuable and versatile building block for the synthesis of such molecules.[2][3] Its trifluorinated phenyl ring provides a scaffold for the construction of a wide array of complex chemical architectures.

The preparation of this compound is a straightforward acid-base neutralization of 2,3,4-trifluorobenzoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. This simple conversion yields a stable, easy-to-handle salt that can be used directly in various synthetic applications.

Application as a Core Building Block in Complex Molecule Synthesis

The primary and most established application of the 2,3,4-trifluorobenzoyl moiety, and by extension its sodium salt, is as a foundational component in the synthesis of pharmaceuticals and agrochemicals. The trifluorinated phenyl ring can be incorporated into larger molecules through reactions involving the carboxylate group or through transformations on the aromatic ring itself.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylate of this compound can be readily converted to the corresponding carboxylic acid in situ or used directly in activated form for amide bond formation. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active compounds. The resulting 2,3,4-trifluorobenzamides are important intermediates in the synthesis of various therapeutic agents.

Precursor to Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in drug discovery due to their unique biological activities. 2,3,4-Trifluorobenzoic acid and its derivatives are frequently employed as starting materials for the construction of these complex ring systems. The fluorine atoms on the benzene ring can influence the regioselectivity of cyclization reactions and modulate the electronic properties of the final heterocyclic product.

Decarboxylative Reactions: Generating Potent Reactive Intermediates

A more advanced and highly valuable application of this compound is its use as a precursor in decarboxylative reactions. The thermal or metal-catalyzed removal of carbon dioxide from the carboxylate can generate highly reactive intermediates, which can then participate in a variety of bond-forming reactions.

Decarboxylative Cross-Coupling: A Modern Approach to Biaryl Synthesis

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for the formation of C-C bonds. In this context, sodium polyfluorobenzoates are excellent coupling partners with aryl halides and triflates.[4][5][6] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) center, followed by ligand exchange with the fluorobenzoate. The key step is the decarboxylation of the resulting Pd(II)-carboxylate complex, which is often rate-limiting, followed by reductive elimination to afford the polyfluorinated biaryl product.[4]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

-

Add dry, degassed diglyme as the solvent.

-

Heat the reaction mixture at 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Palladium-catalyzed decarboxylative cross-coupling cycle.

Generation of the 2,3,4-Trifluorophenyl Anion

Under strongly basic conditions and elevated temperatures, decarboxylation of this compound can lead to the formation of the 2,3,4-trifluorophenyl anion. This highly reactive carbanion can then be trapped by various electrophiles, providing a pathway to a range of substituted trifluorobenzenes. The generation of aryl anions from their corresponding carboxylates is a known transformation, particularly for electron-deficient aromatic systems.[7]

Conceptual Workflow: Generation and Trapping of the 2,3,4-Trifluorophenyl Anion

-

Anion Generation: Heating this compound in a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone) with a strong, non-nucleophilic base can induce decarboxylation to form the 2,3,4-trifluorophenyl anion.

-

Electrophilic Quench: The in-situ generated anion is then reacted with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl chloride) to form a new C-C, C-O, or C-Si bond.

Caption: Generation and trapping of the 2,3,4-trifluorophenyl anion.

Data Summary

| Application | Reaction Type | Key Intermediates | Typical Products |

| Building Block Synthesis | Amide Coupling | Acyl chloride/activated ester | 2,3,4-Trifluorobenzamides |

| Building Block Synthesis | Heterocycle Formation | Various | Fluorinated heterocycles |

| Decarboxylative Reactions | Cross-Coupling | Pd(II)-carboxylate | Polyfluorinated biaryls |

| Decarboxylative Reactions | Anion Formation | Aryl anion | Substituted trifluorobenzenes |

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis. While its role as a building block for fluorinated molecules is well-established through the chemistry of its parent acid, its potential in decarboxylative reactions opens up new avenues for the construction of complex fluorinated compounds. The ability to generate both aryl palladium intermediates and aryl anions from this stable and readily available salt underscores its utility in modern synthetic chemistry. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the applications of this compound and related compounds are expected to expand further.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

A Spectroscopic Guide to Sodium 2,3,4-trifluorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Sodium 2,3,4-trifluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer a detailed structural elucidation and a framework for understanding the interplay between molecular features and spectroscopic output.

While direct experimental data for this compound is not widely published, this guide will utilize the readily available data for its parent compound, 2,3,4-trifluorobenzoic acid, as a foundational proxy. The structural differences are minimal and well-understood, allowing for a robust and insightful analysis. The key distinction lies in the carboxyl group, which is protonated in the acid and exists as a carboxylate anion in the sodium salt. This guide will thoroughly explain the anticipated spectroscopic shifts arising from this transformation.

Molecular Structure and Isomeric Context

This compound is an aromatic organic compound with the chemical formula C₇H₂F₃NaO₂. The structure features a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a sodium carboxylate group at position 1. The specific substitution pattern of the fluorine atoms is crucial in defining the molecule's electronic properties and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The data presented here is based on 2,3,4-trifluorobenzoic acid, and the expected variations for the sodium salt will be discussed.

Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the sodium salt). The choice of solvent can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectra using standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: General workflow for NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,4-trifluorobenzoic acid shows two aromatic protons.[1] The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be absent in the spectrum of the sodium salt when dissolved in D₂O.

Table 1: ¹H NMR Data for 2,3,4-trifluorobenzoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Multiplet | 2H | Aromatic C-H |

| >10 (broad) | Singlet | 1H | Carboxylic acid O-H |

Data is estimated from typical values for similar compounds.

Interpretation: The two aromatic protons are coupled to each other and to the neighboring fluorine atoms, resulting in complex multiplets. For the sodium salt, the aromatic signals are expected to be at slightly different chemical shifts due to the change in the electronic nature of the carboxylate group, but the splitting patterns should remain similar. The broad OH peak will be absent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 2,3,4-trifluorobenzoic acid [2]

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~110 - 155 | Aromatic C-F and C-C |

Data is derived from the SpectraBase entry for 2,3,4-trifluorobenzoic acid.[2]

Interpretation: The spectrum will show a signal for the carbonyl carbon and several signals in the aromatic region for the six ring carbons. The carbons bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The chemical shift of the carbonyl carbon in the sodium salt is expected to be slightly different from that in the acid. The aromatic carbon signals will also experience minor shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of 2,3,4-trifluorobenzoate is expected to show three distinct signals for the three non-equivalent fluorine atoms.

Interpretation: Each fluorine signal will be split by the other two fluorine atoms and the adjacent aromatic protons, resulting in complex multiplets. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound will be significantly different from that of 2,3,4-trifluorobenzoic acid in the region of the carboxyl group vibrations.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Data Processing: Perform a background subtraction.

Caption: General workflow for ATR-IR spectroscopy.

Interpretation of IR Spectra

Table 3: Key IR Absorptions for Carboxylic Acids and Carboxylate Salts

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected in 2,3,4-trifluorobenzoic acid | Expected in this compound |

| O-H (acid) | Stretching | 2500-3300 (broad) | Yes | No |

| C=O (acid) | Stretching | 1700-1725 | Yes | No |

| C=O (carboxylate) | Asymmetric Stretching | 1550-1610 | No | Yes |

| C=O (carboxylate) | Symmetric Stretching | 1300-1420 | No | Yes |

| C-F | Stretching | 1000-1400 | Yes | Yes |

| C=C (aromatic) | Stretching | 1400-1600 | Yes | Yes |

This table is based on established IR correlation charts.[3][4]

The most significant change will be the disappearance of the broad O-H stretch and the C=O stretch of the acid, and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion. The C-F and aromatic C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable technique for analyzing this compound.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the trifluorobenzoate anion.

Caption: General workflow for ESI-MS.

Interpretation of Mass Spectra

In negative ion mode ESI-MS, the primary ion observed for this compound would be the deprotonated acid, [C₇H₂F₃O₂]⁻.

Table 4: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₇H₂F₃O₂]⁻ | 179.00 |

Interpretation: The base peak in the negative ion mode mass spectrum is expected to be at an m/z corresponding to the molecular weight of the 2,3,4-trifluorobenzoate anion. Further fragmentation of this anion under higher energy conditions could lead to the loss of CO₂ or other fragments, providing additional structural information.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of this compound. By leveraging the data from its parent acid and applying fundamental principles of spectroscopy, a comprehensive structural characterization can be achieved. The distinct features in the NMR, IR, and MS spectra, particularly the signals arising from the fluorinated aromatic ring and the carboxylate group, serve as reliable identifiers for this compound. For definitive analysis, it is always recommended to acquire experimental data on the specific compound of interest.

References

Navigating the Cross-Coupling Landscape with Sodium 2,3,4-Trifluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In the intricate world of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a distinct advantage. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, sodium 2,3,4-trifluorobenzoate emerges as a versatile and reactive precursor for the construction of complex polyfluorinated aromatic compounds. This guide provides a comprehensive exploration of the reactivity of this compound in palladium-catalyzed cross-coupling reactions, offering insights into mechanistic nuances, practical experimental protocols, and the causality behind procedural choices.

The utility of this compound in cross-coupling reactions primarily lies in its ability to undergo in situ decarboxylation to generate a highly reactive 2,3,4-trifluorophenyl-palladium intermediate. This circumvents the need for the preparation of more sensitive organometallic reagents, such as organoboranes or organozincs, from the corresponding aryl halides. The trifluorinated aromatic moiety is a valuable pharmacophore, and its direct introduction via decarboxylative coupling represents an efficient and atom-economical synthetic strategy.

Core Principles: The Decarboxylative Cross-Coupling Paradigm

The cross-coupling reactions of this compound are dominated by a decarboxylative pathway. Unlike traditional cross-coupling reactions that rely on the oxidative addition of an aryl halide to a low-valent palladium catalyst, the key step here is the palladium-mediated decarboxylation of the benzoate. This process generates a nucleophilic aryl-palladium species that can then participate in various coupling cascades.

A critical aspect to consider is the influence of the cation. While this guide focuses on the sodium salt, it is noteworthy that studies on related polyfluorobenzoates have indicated that the nature of the cation can influence reactivity, with zinc salts sometimes exhibiting enhanced performance compared to their alkali metal counterparts.[1][2]

The general mechanism for the palladium-catalyzed decarboxylative cross-coupling of a polyfluorobenzoate is depicted below. The reaction is initiated by the coordination of the carboxylate to the palladium center, followed by the rate-determining decarboxylation step to form the pivotal aryl-palladium intermediate. This intermediate then engages with the coupling partner in subsequent steps characteristic of the specific cross-coupling reaction (e.g., transmetalation in Suzuki-Miyaura coupling).[3][4]

Caption: Generalized Catalytic Cycle for Decarboxylative Cross-Coupling.

Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Type Decarboxylative Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In the context of this compound, a decarboxylative variant allows for the direct coupling with arylboronic acids or their esters to furnish valuable biaryl structures.[5] The reaction typically proceeds in a high-boiling polar aprotic solvent like diglyme, which is crucial for facilitating the decarboxylation step at elevated temperatures.[3][4] The choice of a suitable palladium catalyst and ligand is paramount for achieving high efficiency.

Experimental Protocol: General Procedure for Decarboxylative Suzuki-Miyaura Coupling [3][4]

-

Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PCy₃, 4-10 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed diglyme as the solvent. While a base is typically required for conventional Suzuki-Miyaura couplings, in the decarboxylative variant, the reaction can often proceed without an additional external base, as the carboxylate itself can act as a base. However, the addition of a mild base like K₂CO₃ may be beneficial in some cases.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 120-160 °C) and stir for the specified time (12-24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Examples of Decarboxylative Suzuki-Miyaura Coupling of Polyfluorobenzoates

| Entry | Aryl Halide/Triflate | Polyfluorobenzoate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 88 | [3][4] |

| 2 | 4-Chlorotoluene | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 85 | [3][4] |

| 3 | Phenyl triflate | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 75 | [3][4] |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Zinc 2,3,4,5-tetrafluorobenzoate | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 92 | [6] |

| 5 | 4-Bromo-N,N-dimethylaniline | Zinc 2,3,4,5-tetrafluorobenzoate | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 85 | [6] |

Note: The data presented is for closely related polyfluorobenzoates and serves as a strong indicator of the expected reactivity of this compound under similar conditions.

Heck-Type Decarboxylative Coupling

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can also be adapted to a decarboxylative manifold using this compound.[7] This provides a direct route to substituted styrenes and other vinylarenes. The mechanism follows a similar initial decarboxylation to form the aryl-palladium intermediate, which then undergoes migratory insertion of the alkene followed by β-hydride elimination.

Experimental Workflow: Decarboxylative Heck Reaction

Caption: A typical workflow for a decarboxylative Heck reaction.

Sonogashira-Type Decarboxylative Coupling

The Sonogashira coupling, which forges a bond between an aryl or vinyl halide and a terminal alkyne, can also be achieved through a decarboxylative pathway with this compound.[8][9] This reaction is of significant interest for the synthesis of internal alkynes, which are valuable intermediates in organic synthesis. The catalytic cycle involves the formation of the aryl-palladium intermediate via decarboxylation, followed by a copper-co-catalyzed or copper-free reaction with the terminal alkyne.

Causality in Experimental Choices: A Deeper Dive

-

Solvent Selection: The choice of a high-boiling, polar aprotic solvent like diglyme or N-methyl-2-pyrrolidone (NMP) is critical. These solvents possess the necessary thermal stability for the high reaction temperatures required to induce decarboxylation and can effectively solvate the ionic intermediates.

-

Catalyst and Ligand System: The selection of the palladium source and the phosphine ligand is a balancing act. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphines like SPhos, are often employed. These ligands promote the oxidative addition of the palladium(0) to the carboxylate and stabilize the resulting intermediates, while also facilitating the reductive elimination step.

-

Temperature Control: Temperature is a crucial parameter. It must be high enough to overcome the activation barrier for the rate-limiting decarboxylation step but not so high as to cause decomposition of the catalyst or reactants.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of polyfluorinated aromatic compounds through decarboxylative cross-coupling reactions. Its ability to serve as a direct source of the 2,3,4-trifluorophenyl moiety under palladium catalysis offers a more streamlined and atom-economical alternative to traditional cross-coupling methods. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the reactivity of this valuable reagent in their synthetic endeavors. Future research in this area will likely focus on expanding the scope of coupling partners, developing more efficient and milder catalytic systems, and exploring the application of this methodology in the synthesis of complex, biologically active molecules.

References

- 1. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Sodium 2,3,4-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorination in Modern Chemistry

Sodium 2,3,4-trifluorobenzoate, the sodium salt of 2,3,4-trifluorobenzoic acid, is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets[1]. As an intermediate in organic synthesis, the purity and stability of this compound are paramount to ensure the quality and efficacy of the final products. This guide provides a detailed overview of the known and predicted stability characteristics of this compound, along with recommended storage conditions and methodologies for its stability assessment.

While specific experimental data on the stability of this compound is limited in publicly available literature, this guide synthesizes information from its parent acid, 2,3,4-trifluorobenzoic acid, and structurally analogous compounds to provide a robust framework for its handling and storage.

Physicochemical Properties and Inferred Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For this compound, we can infer its general stability from the data available for its parent acid, 2,3,4-trifluorobenzoic acid.

| Property | Value (for 2,3,4-trifluorobenzoic acid) | Implication for this compound Stability |

| Melting Point | 140-142 °C[2][3][4] | Indicates a relatively high thermal threshold for the parent acid, suggesting the sodium salt is also thermally stable under typical laboratory conditions. |

| Boiling Point | 245.3 °C[2][4] | Further supports the thermal stability of the core trifluorobenzoyl structure. |

| Flash Point | 102.1 °C[2][4] | Suggests safe handling under standard laboratory conditions without a high risk of flammability. |

| Appearance | White to light yellow crystalline powder[2][4] | Any change in color or appearance could be an indicator of degradation or impurity. |

| Purity (Typical) | ≥99.0% by HPLC[2] | High purity is essential for its use as a synthetic intermediate. |

| Moisture Content | ≤0.5%[2] | Low moisture content is crucial for maintaining stability, especially if the compound is hygroscopic. |

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are critical. The following recommendations are based on best practices for similar chemical compounds and information derived from the parent acid.

Optimal Storage Conditions:

-

Temperature: A controlled cool environment, ideally between 2-8 °C, is recommended for long-term storage to minimize the potential for thermal degradation[1][4].

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect from moisture and atmospheric contaminants.

-

Light: Protect from direct sunlight and other sources of UV radiation by storing in an opaque or amber-colored container.

-

Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors.

Handling Precautions:

-

Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Prevent contact with skin and eyes.

-

Keep away from incompatible materials such as strong acids and oxidizing agents.

Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

-

Hydrolysis: The ester-like nature of the sodium salt of a carboxylic acid makes it susceptible to hydrolysis, particularly under acidic conditions, which would convert it back to the less soluble 2,3,4-trifluorobenzoic acid. While the amide bond is known to be susceptible to both acidic and alkaline hydrolysis, the carboxylate salt is generally more stable[5].

-

Photodegradation: Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to UV light. This can lead to the cleavage of the C-F bond or the aromatic ring, resulting in a variety of degradation products.

-

Thermal Decomposition: As indicated by the high boiling point of the parent acid, significant thermal decomposition is likely to occur only at elevated temperatures, potentially leading to decarboxylation and fragmentation of the aromatic ring[6].

-

Oxidation: Strong oxidizing agents could potentially react with the aromatic ring, leading to ring-opening or the formation of phenolic byproducts.

Experimental Protocols for Stability Assessment

A crucial aspect of ensuring the quality of a chemical intermediate is the development and validation of a stability-indicating analytical method. The following outlines a systematic approach to conducting forced degradation studies and developing a suitable HPLC method for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for the development of a stability-indicating method[7].

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-